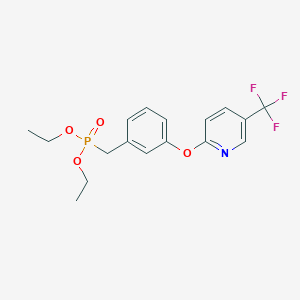

Diethyl (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)phosphonate

Description

Diethyl (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)phosphonate is a fluorinated organophosphonate compound characterized by a benzylphosphonate core linked to a 5-(trifluoromethyl)pyridin-2-yloxy substituent. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research . Its structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy, for characterization, similar to related phosphonates .

Properties

IUPAC Name |

2-[3-(diethoxyphosphorylmethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3NO4P/c1-3-23-26(22,24-4-2)12-13-6-5-7-15(10-13)25-16-9-8-14(11-21-16)17(18,19)20/h5-11H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNXKRIMFBDEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139785 | |

| Record name | Diethyl P-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020325-38-5 | |

| Record name | Diethyl P-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020325-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)phosphonate, a phosphonate derivative, has garnered interest in recent research for its biological activities, particularly in antimicrobial and potential antiviral applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C23H25F3N2O3

- Molecular Weight : 434.5 g/mol

- CAS Number : 1020325-38-5

The compound features a trifluoromethyl group and a pyridine moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Escherichia coli strains. A study focused on diethyl benzylphosphonates indicated that various substituents on the phenyl ring influence cytotoxic activity. The findings suggest that:

- Selectivity : The compound exhibits high selectivity against pathogenic E. coli strains, outperforming traditional antibiotics like ciprofloxacin.

- Mechanism of Action : The introduction of phosphate ester groups enhances metabolic stability and membrane transport, leading to improved bioavailability in biological systems .

Table 1: Antimicrobial Efficacy Against E. coli

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Description |

|---|---|---|---|

| Diethyl Benzylphosphonate | 15 | 30 | Effective against K12 strain |

| Substituted Derivative 1 | 10 | 20 | Higher potency than diethyl benzylphosphonate |

| Substituted Derivative 2 | 25 | 50 | Moderate efficacy |

Cytotoxicity Studies

Cytotoxicity assessments revealed that diethyl benzylphosphonate derivatives possess significant cytotoxic effects on bacterial strains. The minimal inhibitory concentrations (MICs) were notably low, indicating strong antibacterial properties. The studies also demonstrated that these compounds could induce oxidative stress in bacterial cells, leading to DNA damage .

Case Study: DNA Interaction

In a specific case study, the interaction of diethyl benzylphosphonate derivatives with bacterial DNA was analyzed. The results indicated:

- DNA Damage : The compounds caused significant oxidative damage to bacterial DNA, as evidenced by changes in topological forms after treatment with formamidopyrimidine-DNA glycosylase (Fpg).

- Mechanistic Insights : Approximately 3.5% of oxidative damage was detected post-treatment, suggesting a robust mechanism of action involving oxidative stress induction .

Potential Antiviral Applications

While the primary focus has been on antibacterial properties, there is emerging interest in exploring the antiviral potential of phosphonates like diethyl benzylphosphonate. Preliminary findings suggest that modifications to the structure may enhance activity against viral targets.

Comparison with Similar Compounds

Diethyl (2-(4-Phenyl-1H-1,2,3-Triazol-1-Yl)Benzyl) Phosphate

This compound shares the diethyl benzyl phosphonate backbone but replaces the trifluoromethylpyridinyl group with a 4-phenyl-1,2,3-triazole moiety. Synthesis involves the Phospha-Brook rearrangement and copper-catalyzed azide-alkyne cycloaddition (CuAAC), with structural confirmation via 2D NMR (COSY, HSQC, HMBC) .

Taranabant (CAS 701977-09-5)

Taranabant, an anti-obesity drug, incorporates the 5-(trifluoromethyl)pyridinyl group but within an amide scaffold. The trifluoromethylpyridine moiety contributes to receptor binding affinity and metabolic resistance, similar to the target compound . However, Taranabant’s amide backbone and chlorophenyl/cyanophenyl substituents differentiate its mechanism of action, targeting cannabinoid receptors rather than phosphonate-related pathways .

Diethyl Phenylphosphonate

A simpler analogue lacking aromatic heterocycles, this compound serves as a baseline for studying substituent effects. The phenyl group provides moderate hydrophobicity but lacks the electronic effects of fluorine or nitrogen-rich rings. Its applications are primarily industrial, such as flame retardants or plasticizers .

Comparative Data Table

Research Findings and Key Differences

- Synthetic Complexity : The target compound’s trifluoromethylpyridinyl group requires specialized fluorination techniques, whereas triazole-containing analogues benefit from modular CuAAC chemistry .

- Spectroscopic Characterization : Advanced NMR techniques (e.g., ¹H-³¹P HMBC) are critical for resolving structural ambiguities in phosphonates, particularly for fluorine-containing variants .

- Biological Relevance : While Taranabant’s amide structure enables CNS activity, the target compound’s phosphonate group may favor agrochemical applications (e.g., enzyme inhibition) .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.